Lipophilicity Difference vs. Unsubstituted Analog
The introduction of a para-methyl group on the N-aryl ring of 2-(P-Tolyl)isoindolin-1-one results in a quantifiable increase in lipophilicity compared to the unsubstituted 2-phenylisoindolin-1-one. The calculated XLogP for 2-(P-Tolyl)isoindolin-1-one is 3.1 [1]. While a direct, head-to-head experimental logP measurement for the unsubstituted analog is not available from the same source, its structure (C14H11NO) lacks the methyl group, resulting in a lower predicted lipophilicity. This difference is a key determinant in the compound's solubility, membrane permeability, and potential for off-target binding [2].
| Evidence Dimension | Lipophilicity (Calculated XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.1 |
| Comparator Or Baseline | 2-Phenylisoindolin-1-one (Predicted to be lower due to absence of methyl group) |
| Quantified Difference | The addition of a para-methyl group increases XLogP by approximately 0.5-0.7 units based on general SAR principles for aromatic substitution [2]. |
| Conditions | Calculated property using standard algorithms (e.g., XLogP3) based on molecular structure. |
Why This Matters
Lipophilicity directly impacts a compound's pharmacokinetic profile, including absorption and distribution; this quantifiable difference informs selection for in vitro and in vivo studies where a specific logP range is required.
- [1] Chem960. (n.d.). 4778-84-1 (1H-Isoindol-1-one,2,3-dihydro-2-(4-methylphenyl)-). Retrieved from https://m.chem960.com/cas/4778841/. View Source
- [2] Wang, Y., Wang, H., Jiang, X., Jiang, Z., Guo, T., Ji, X., Li, Y., Li, Y., & Li, Z. (2019). Synthesis and Broad Antiviral Activity of Novel 2-aryl-isoindolin-1-ones towards Diverse Enterovirus A71 Clinical Isolates. Molecules, 24(5), 985. View Source
